Diltiazem

chronic stable angina calcium channel blocker comparison negative chronotropy

Diltiazem is a benzothiazepine-class non-dihydropyridine calcium channel antagonist with three primary commercial forms distinguished by CAS registry numbers: diltiazem hydrochloride (33286-22-5), the pharmaceutical salt form used in most oral and injectable formulations; diltiazem free base (42399-41-7); and diltiazem malate (144604-00-2), an alternative salt form. The therapeutically active stereoisomer is the (2S,3S)-cis isomer (d-cis-diltiazem), which exhibits distinct pharmacological properties compared to its trans-isomers and enantiomers.

Molecular Formula C22H26N2O4S
Molecular Weight 414.5 g/mol
CAS No. 144604-00-2; 33286-22-5; 42399-41-7
Cat. No. B15558676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiltiazem
CAS144604-00-2; 33286-22-5; 42399-41-7
Molecular FormulaC22H26N2O4S
Molecular Weight414.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1
InChIKeyHSUGRBWQSSZJOP-RTWAWAEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in methanol or chloroform
In water, 465 mg/l @ 25 °C
1.68e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Diltiazem Procurement Guide: CAS Differentiation and Benzothiazepine Calcium Channel Blocker Specifications


Diltiazem is a benzothiazepine-class non-dihydropyridine calcium channel antagonist with three primary commercial forms distinguished by CAS registry numbers: diltiazem hydrochloride (33286-22-5), the pharmaceutical salt form used in most oral and injectable formulations; diltiazem free base (42399-41-7); and diltiazem malate (144604-00-2), an alternative salt form . The therapeutically active stereoisomer is the (2S,3S)-cis isomer (d-cis-diltiazem), which exhibits distinct pharmacological properties compared to its trans-isomers and enantiomers [1]. Diltiazem is indicated for hypertension, chronic stable angina, and atrial arrhythmias, with a therapeutic plasma concentration range of 40 ng/mL to 200 ng/mL [2].

Why Diltiazem Cannot Be Generically Substituted: Evidence-Based Differentiation from Verapamil, Nifedipine, and Other Calcium Channel Blockers


Calcium channel blockers (CCBs) are not pharmacologically interchangeable. The non-dihydropyridine subclass (diltiazem and verapamil) exhibits negative chronotropic and dromotropic effects, whereas dihydropyridines (e.g., nifedipine, amlodipine) lack these properties [1]. Even within the non-dihydropyridine subclass, diltiazem and verapamil differ significantly in their degree of AV nodal conduction slowing, hemodynamic effects, adverse event profiles, and cytochrome P450 inhibition selectivity [2]. Furthermore, diltiazem formulation differences (immediate-release versus sustained-release) produce distinct pharmacokinetic profiles that impact 24-hour blood pressure control and clinical outcomes [3]. Procurement decisions must therefore be guided by compound-specific, formulation-specific, and stereoisomer-specific evidence rather than class-level assumptions.

Diltiazem Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Procurement Decisions


Controlled-Release Diltiazem vs. Nifedipine SR: Negative Chronotropic Advantage in Stable Angina

In a double-blind, double-dummy crossover study of 20 patients with chronic stable angina, controlled-release diltiazem (diltiazem CR) demonstrated a significant negative chronotropic effect absent in nifedipine SR. Diltiazem CR significantly reduced heart rate at rest and equivalent exercise and reduced the incidence of angina and nitroglycerin use compared with nifedipine SR [1]. Exercise duration, time to angina, and time to 1-mm ST-segment depression were all significantly improved by diltiazem CR [1].

chronic stable angina calcium channel blocker comparison negative chronotropy

Diltiazem vs. Nifedipine: Differential AV Nodal Conduction Effects (P-Q Interval Prolongation)

In a double-blind, crossover study of 15 healthy subjects receiving single doses of diltiazem (120 mg), verapamil (160 mg), and nifedipine (20 mg), the P-Q interval was prolonged maximally by 46 ms (p < 0.001) after verapamil, by 19 ms (p < 0.01) after diltiazem, but remained unchanged after nifedipine [1]. This quantifies diltiazem's intermediate dromotropic effect—providing AV nodal conduction slowing for atrial arrhythmia management while being less pronounced than verapamil's more potent AV nodal suppression.

AV nodal conduction P-Q interval dromotropic effect

Diltiazem vs. Verapamil: Comparable Efficacy with Differential Side Effect Burden in Hypertrophic Cardiomyopathy

In a double-blind crossover study of 32 patients with hypertrophic cardiomyopathy, oral diltiazem (180 mg/day) and verapamil (240 mg/day) demonstrated comparable global improvement, overall safety, and global utility ratings with no statistical difference between drugs for most efficacy endpoints [1]. Subjective complaints improved in 83% of diltiazem-treated patients versus 71% of verapamil-treated patients [1]. However, verapamil induced more serious side effects, forcing medication discontinuation in 3 patients (approximately 9% of cohort) versus no discontinuations with diltiazem [1].

hypertrophic cardiomyopathy calcium channel blocker safety exercise tolerance

Diltiazem Sustained-Release Formulation Differentiation: Pharmacokinetic Parameters vs. Conventional Formulation

A bioavailability study comparing sustained-release diltiazem microgranules to conventional immediate-release diltiazem (Tildiem) demonstrated distinct pharmacokinetic profiles. After single-dose administration, sustained-release diltiazem achieved a relative bioavailability of 1.06 ± 0.35, with tmax prolonged to 7.16 ± 2.66 hours versus 2.46 ± 0.80 hours for conventional formulation, and terminal half-life extended to 11.8 ± 5.3 hours versus 5.6 ± 1.1 hours [1]. After repeated dosing (sustained-release 240 mg QD vs. conventional 120 mg BID over 6 days), relative bioavailability was 0.90 ± 0.17, with Cmax reduced to 191 ± 65 ng/mL versus 230 ± 95 ng/mL, while maintaining statistically equivalent trough concentrations (62 ± 21 ng/mL vs. 74 ± 33 ng/mL) [1].

sustained-release formulation bioavailability pharmacokinetic comparison

Diltiazem Active Metabolite Desacetyldiltiazem: Quantified Vasodilator Potency Contribution

Diltiazem undergoes hepatic metabolism to two primary metabolites: desacetyldiltiazem and desmethyldiltiazem. According to FDA-approved product labeling, the desacetyl metabolite is approximately 25% to 50% as potent a coronary vasodilator as parent diltiazem and is present in plasma at concentrations of 10% to 20% of parent diltiazem [1]. This metabolite contributes meaningfully to diltiazem's overall therapeutic effect, a characteristic that differs from some calcium channel blockers lacking active metabolites or possessing metabolites with different potency ratios.

active metabolite desacetyldiltiazem coronary vasodilation

Diltiazem Stereoisomer Pharmacological Specificity: Only (2S,3S)-cis Isomer Therapeutically Active

Diltiazem possesses two chiral centers generating four stereoisomers: d- and l-isomers of cis and trans configurations. The therapeutically active form is the (2S,3S)-cis isomer (d-cis-diltiazem hydrochloride) [1]. Comparative evaluation of optically active trans-isomers demonstrated that both (+)-2 (2R,3S) and (-)-2 (2S,3R) were much less active than diltiazem (1, 2S,3S) with short duration of action, and no substantial enantiomeric difference in activity was observed between them [2]. Studies on mitochondrial Na-Ca exchange inhibition revealed that (+)-optical isomers of cis- and trans-forms inhibit with IC50 of 10-20 μM, while (-)-optical isomers are ineffective (IC50 > 200 μM) [3].

stereoisomerism d-cis-diltiazem enantiomer activity

Diltiazem Procurement Application Scenarios: Evidence-Based Selection Criteria for Research and Industrial Use


Chronic Stable Angina Therapy: Procure Controlled-Release Diltiazem for Negative Chronotropic Benefit

For chronic stable angina management, controlled-release diltiazem (diltiazem CR) should be procured over nifedipine SR based on direct head-to-head evidence demonstrating significantly reduced heart rate at rest and equivalent exercise, reduced angina incidence and nitroglycerin use, and significantly improved exercise duration and time to angina [1]. This negative chronotropic effect, absent in dihydropyridine CCBs, provides both safety and efficacy advantages in monotherapy for stable angina [1].

Atrial Arrhythmia Rate Control: Diltiazem as Intermediate Dromotropic Agent

In atrial fibrillation or flutter with rapid ventricular response, diltiazem provides intermediate AV nodal conduction slowing with P-Q interval prolongation of 19 ms—significantly less than verapamil (46 ms) but with AV nodal effect absent in nifedipine (0 ms) [2]. This positions diltiazem as the preferred procurement choice when moderate rate control is desired without the more pronounced AV nodal suppression associated with verapamil. In acute care settings, intravenous diltiazem and verapamil demonstrate comparable safety and efficacy outcomes (90% vs. 89% achieving HR <110 bpm, p=0.785) [3].

Hypertrophic Cardiomyopathy: Diltiazem Selection for Favorable Tolerability Profile

In hypertrophic cardiomyopathy, diltiazem (180 mg/day) offers comparable efficacy to verapamil (240 mg/day) with a clinically meaningful advantage in tolerability. Direct comparative evidence shows diltiazem improved subjective complaints in 83% of patients versus 71% with verapamil, and importantly, caused no treatment discontinuations due to serious side effects, whereas verapamil forced discontinuation in 3 of 32 patients (9%) [4]. For long-term HCM management, this tolerability differential supports diltiazem procurement.

24-Hour Hypertension Control: Formulation-Specific Sustained-Release Diltiazem Procurement

For once-daily hypertension management, sustained-release diltiazem formulations should be procured based on pharmacokinetic evidence showing tmax prolongation to 7.16±2.66 hours (vs. 2.46±0.80 hours for immediate-release) and terminal half-life extension to 11.8±5.3 hours (vs. 5.6±1.1 hours) [5]. Different extended-release delivery systems produce distinct pharmacokinetic profiles; for example, single microbead systems achieved 15% higher AUC and 25% higher Cmax than dual bead systems for the same 240 mg dose, resulting in superior 24-hour ambulatory blood pressure control [6]. Procurement specifications must therefore include specific formulation type (sustained-release, extended-release, or controlled-release) rather than generic diltiazem HCl alone.

Quote Request

Request a Quote for Diltiazem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.